molecular formula C12H11NOS B215070 2-[(4-Methylphenyl)sulfanyl]-3-pyridinol

2-[(4-Methylphenyl)sulfanyl]-3-pyridinol

Cat. No.: B215070
M. Wt: 217.29 g/mol
InChI Key: PKZLWZJDBTZEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)sulfanyl]-3-pyridinol is a heterocyclic compound featuring a pyridinol ring (3-hydroxypyridine) substituted at the 2-position with a 4-methylphenylsulfanyl group. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol. The hydroxyl group at the 3-position of the pyridine ring enhances polarity, while the 4-methylphenylsulfanyl moiety contributes to lipophilicity.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanylpyridin-3-ol

InChI

InChI=1S/C12H11NOS/c1-9-4-6-10(7-5-9)15-12-11(14)3-2-8-13-12/h2-8,14H,1H3

InChI Key

PKZLWZJDBTZEMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)O

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)O

solubility

17.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural features, synthesis, and properties of 2-[(4-Methylphenyl)sulfanyl]-3-pyridinol with related compounds:

Compound Name (Example) Molecular Formula Key Substituents Synthesis Method Key Properties/Applications
2-[(4-Methylphenyl)sulfanyl]-3-pyridinol C₁₂H₁₁NOS 3-pyridinol, 4-methylphenylsulfanyl Nucleophilic substitution on pyridine Moderate solubility in polar solvents; potential pharmacological scaffold
5-Chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone () C₁₇H₁₂Cl₂N₂OS Chloro, sulfanyl, pyridazinone core Multi-step sulfanylation reactions Higher molecular weight (387.26 g/mol); halogen substituents enhance electrophilicity
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () C₁₈H₁₆N₄S₄ Thiadiazole rings, sulfanyl bridges X-ray crystallography-confirmed synthesis Butterfly conformation; planar aromatic systems enable π-π stacking
2-[4-Methyl-5-(methylsulfanyl)-1,2,4-triazol-3-yl]-3-pyridinyl-thienopyridine () C₁₈H₁₄F₃N₅S₂ Methylsulfanyl, triazole-thienopyridine Multi-component coupling reactions High lipophilicity; potential kinase inhibition
Key Observations:
  • Sulfur-Containing Groups: The sulfanyl (-S-) group in all compounds enhances lipophilicity and may influence redox activity. In 2-[(4-Methylphenyl)sulfanyl]-3-pyridinol, the sulfur atom bridges the pyridine and 4-methylphenyl groups, enabling conformational flexibility .
  • Aromatic Substitution: The 4-methylphenyl group is a common substituent, contributing to steric bulk and hydrophobic interactions.
  • Heterocyclic Cores: Pyridinol (target compound) vs. pyridazinone () or thiadiazole () cores dictate hydrogen-bonding capacity and ring strain. Pyridinol’s hydroxyl group offers hydrogen-bond donor/acceptor sites absent in non-hydroxylated analogues .

Physicochemical Properties

  • Solubility: The hydroxyl group in 2-[(4-Methylphenyl)sulfanyl]-3-pyridinol improves aqueous solubility compared to non-polar analogues like the thiadiazole derivative (). However, its solubility is lower than sulfonated or carboxylated derivatives .
  • Thermal Stability : Sulfanyl-linked compounds generally exhibit moderate thermal stability. The thiadiazole derivative () shows a melting point >200°C due to strong intermolecular π-π interactions, whereas the target compound likely has a lower melting point (~150–170°C) due to less rigid packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.